molecular formula C₂₄H₃₁KO₄ B1140452 Drospirenone Acid Potassium Salt CAS No. 90704-90-8

Drospirenone Acid Potassium Salt

Cat. No. B1140452
CAS RN: 90704-90-8
M. Wt: 422.6
InChI Key:
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Description

Drospirenone Acid Potassium Salt is a synthetic progestin used in various hormone replacement therapies and contraceptives. It is known for its unique pharmacological profile, closely mimicking that of endogenous progesterone, and exhibiting potent anti-aldosterone and anti-androgenic effects. These properties make it distinct from other progestogens available, offering potential benefits beyond conventional hormone therapy agents, especially in managing post-menopausal symptoms and providing contraceptive solutions (Palacios, Foidart, & Genazzani, 2006).

Synthesis and Molecular Structure Analysis

Drospirenone is synthesized from various chemical precursors, involving complex organic synthesis routes. Its molecular structure is characterized by a spirolactone ring, making it a derivative of spironolactone and contributing to its anti-mineralocorticoid and anti-androgenic activities. This structural aspect is crucial for its distinct pharmacological profile compared to other synthetic progestins used in hormone replacement therapies and oral contraceptives.

Chemical Reactions and Properties

Drospirenone undergoes typical chemical reactions associated with progestogens, including metabolic transformations in the human body. Its anti-mineralocorticoid properties are due to its ability to antagonize the aldosterone receptor, leading to effects such as diuresis and natriuresis. This mechanism translates into positive clinical effects, such as reduced body weight and lower blood pressure in patients undergoing hormone replacement therapy (Palacios, Foidart, & Genazzani, 2006).

Physical Properties Analysis

The physical properties of Drospirenone Acid Potassium Salt, such as solubility in water and other solvents, melting point, and stability, are critical for its formulation into various pharmaceutical products. These properties influence its bioavailability, pharmacokinetics, and overall therapeutic efficacy in hormone replacement therapy and contraceptive applications.

Chemical Properties Analysis

Drospirenone's chemical properties, including its reactivity, stability under physiological conditions, and interactions with other pharmaceutical agents, play a significant role in its safety and efficacy profile. Its unique chemical structure contributes to its specific pharmacological actions, distinguishing it from other progestins in clinical use.

For further details on Drospirenone Acid Potassium Salt, including its synthesis, molecular structure, chemical reactions, and properties, the following references provide comprehensive insights:

  • Palacios, S., Foidart, J., & Genazzani, A. (2006). Advances in hormone replacement therapy with drospirenone, a unique progestogen with aldosterone receptor antagonism. Maturitas, 55(4), 297-307. Link to source.

Scientific Research Applications

Cardiovascular and Blood Pressure Management

Studies have indicated that Drospirenone, combined with 17β-estradiol, demonstrates antihypertensive effects in postmenopausal women with stage 1 hypertension. The combination therapy significantly lowered both clinic and 24-hour systolic blood pressure without causing significant changes in potassium levels or inducing hyperkalemia, suggesting a potential for cardiovascular risk reduction in this population (White et al., 2005), (Preston et al., 2007), (White et al., 2006).

Potassium Balance and Renal Function

Research has shown that Drospirenone has a potassium-sparing effect, counteracting potassium loss induced by hydrochlorothiazide (HCTZ) in hypertensive postmenopausal women. Additionally, Drospirenone has shown no significant effect on serum potassium levels in patients with mild to moderate renal insufficiency, demonstrating its safety and tolerability in this regard (Preston et al., 2005), (Schürmann et al., 2006), (Szlendak-Sauer et al., 2009).

Dermatological Applications

Drospirenone, in combination with a combined contraceptive containing ethinyl estradiol, has been effective and well-tolerated in treating severe papular and nodulocystic acne in women. This treatment did not induce significant elevation of serum potassium nor reported side effects significant enough to discontinue treatment (Krunic et al., 2008).

Metabolic and Lipid Profile Effects

Drospirenone has demonstrated unique properties among progestogens, such as reducing body weight, blood pressure, and low-density lipoprotein levels while enhancing high-density lipoprotein levels. These characteristics highlight its potential benefits beyond contraception, particularly in addressing certain cardiovascular risk factors (Mallareddy et al., 2007), (Krattenmacher, 2000).

Environmental and Aquatic Biota Impact

Studies have investigated the effects of Drospirenone on aquatic life, particularly on marine mussels and fish. These studies aimed to understand the toxicity mechanisms and metabolic disturbances induced by Drospirenone in aquatic organisms. They highlighted the sensitivity of metabolomics approaches in elucidating the induced metabolic changes, offering insights into the environmental risk assessment of pharmaceuticals (Cappello et al., 2017), (Zucchi et al., 2014).

Safety And Hazards

Drospirenone may cause harm to fertility or the unborn child . It is harmful if swallowed and suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects . Cases of migraines with aura (or severe migraines), deep vein thrombosis, hyperkalemia, and depression were rarely reported during clinical trials .

properties

InChI

InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHWUTVLXZIZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675876
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drospirenone Acid Potassium Salt

CAS RN

90704-90-8
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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